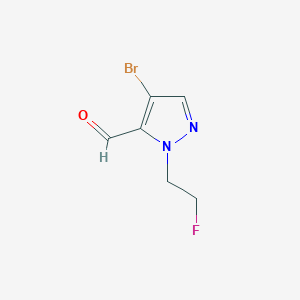

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

Description

Chemical Structure and Properties

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2101200-03-5) is a pyrazole derivative with the molecular formula C₆H₅BrF₂N₂O and a molecular weight of 239.02 g/mol . Its structure features:

- A pyrazole ring substituted with a bromine atom at position 2.

- A 2-fluoroethyl group attached to the nitrogen at position 1.

- An aldehyde (-CHO) functional group at position 3.

This compound is synthesized for use as a high-purity intermediate in pharmaceutical research, particularly in the development of bioactive molecules . The fluoroethyl and aldehyde groups enhance its reactivity, making it a versatile building block for further functionalization.

Properties

IUPAC Name |

4-bromo-2-(2-fluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFAXZLZTQERLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Br)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-(2-fluoroethyl)-1H-pyrazole, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure settings. specific details on industrial-scale synthesis are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Substituent Analysis and Reactivity

The reactivity and applications of pyrazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorine vs. Chlorine/Bromine: The 2-fluoroethyl group in the target compound increases electronegativity and metabolic stability compared to chlorobenzyl or non-fluorinated analogs .

- Aldehyde Group: The presence of -CHO at position 5 distinguishes it from derivatives with carboxylic acids (e.g., 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid ) or cyano groups, enabling diverse reactions like condensation or reduction .

Biological Activity

4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of halogen substituents (bromine and fluorine) and an aldehyde functional group contributes to its reactivity and interaction with biological targets.

The biological activity of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This mechanism suggests potential applications in drug design, particularly for conditions requiring enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The introduction of the fluoroethyl group may enhance the lipophilicity of the compound, further improving its antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in studies where pyrazole derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating a promising anti-inflammatory profile that could be harnessed for therapeutic applications .

Anticancer Activity

Preliminary investigations into the anticancer properties of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde suggest it may act as an inhibitor against various tumor cell lines. Structural modifications in related pyrazole compounds have been associated with enhanced antiproliferative activity against cancer cells, making this compound a candidate for further exploration in cancer therapeutics .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Ohtsuka et al. (2021) | Evaluated the synthesis and biological activity of substituted pyrazoles; found significant antimicrobial effects | Microplate Alamar Blue assay for antibacterial activity |

| Girish et al. (2020) | Synthesized novel pyrazole derivatives with promising anti-tubercular activity | Tested against Mycobacterium tuberculosis using BACTEC system |

| Selvam et al. (2017) | Investigated MAO-B inhibitory activity; some compounds showed high efficacy | Assessed using enzyme inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.